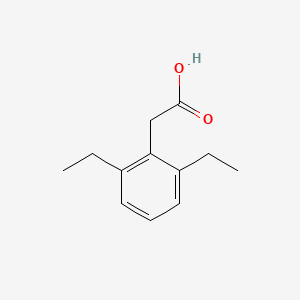

2-(2,6-Diethylphenyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(2,6-Diethylphenyl)acetic acid” is a chemical compound with the molecular formula C12H16O2 . It is also known as ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used for its analgesic, antipyretic, and anti-inflammatory effects.

Synthesis Analysis

The synthesis of “this compound” involves a multi-stage process. The process includes reacting 2,6-dialkyl bromobenzenes with magnesium, a formamide, an acid, hydrogenation of the benzaldehyde obtained, activation of the benzyl alcohol obtained, cyanation of the activated benzyl alcohol, and saponification of the resulting nitrile .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: InChI=1S/C10H12O2/c1-7-4-3-5-8(2)9(7)6-10(11)12/h3-5H,6H2,1-2H3, (H,11,12) and the Canonical SMILES: CC1=C(C(=CC=C1)C)CC(=O)O .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 164.20 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, a Rotatable Bond Count of 2, and a Topological Polar Surface Area of 37.3 Ų .Wissenschaftliche Forschungsanwendungen

1. Herbicide Metabolism and Carcinogenicity Studies

2-(2,6-Diethylphenyl)acetic acid is a key intermediate in the metabolic activation pathway of chloroacetamide herbicides like alachlor and butachlor, leading to the formation of potentially carcinogenic compounds. Studies demonstrate the metabolic transformation of these herbicides into this compound and subsequent metabolites, indicating a complex interaction with DNA and carcinogenicity in various species (Coleman et al., 2000).

2. Synthesis of Novel Derivatives for Antimicrobial Activity

Research has been conducted on the synthesis of novel derivatives of related compounds like 2-(4-formyl-2-methoxyphenoxy) acetic acid. These derivatives demonstrate significant antimicrobial activities against various microbial strains, highlighting the potential of this class of compounds in developing new antimicrobial agents (Noolvi et al., 2016).

3. Study of Organotin Derivatives for Biological Applications

Organotin compounds of related acids, such as 2-(2,6-dichlorophenyl)aminophenylacetic acid, have been synthesized and characterized. These compounds show antibacterial and antifungal activities, suggesting their importance in the development of new pharmaceuticals and biological agents (Bhatti et al., 2000).

4. Catalytic Oxidation Research

Research into the catalytic oxidation of related compounds, like 2,6-diethylnaphthalene, provides insights into the reaction mechanisms and optimum conditions for the formation of carboxylic acids. This knowledge is crucial in industrial processes and chemical synthesis (Kamiya et al., 1995).

5. Investigation of Soil Reception and Activity of Herbicides

Studies involving compounds such as this compound help understand the interaction of herbicides with soil and crops. These studies are essential for agricultural science and environmental protection (Banks & Robinson, 1986).

Safety and Hazards

Wirkmechanismus

Pharmacokinetics

The pharmacokinetics of NSAIDs like 2-(2,6-Diethylphenyl)acetic acid is best described by the LADME model, which describes the Liberation, Absorption, Distribution, Metabolism, and Elimination of a drug . The compound is well absorbed from the gastrointestinal tract and is widely distributed throughout the body. It is metabolized in the liver and eliminated primarily through the kidneys .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can slow the absorption of the drug, thereby delaying its onset of action. Additionally, factors such as the user’s age, liver function, and kidney function can affect the metabolism and elimination of the drug, potentially requiring dosage adjustments .

Eigenschaften

IUPAC Name |

2-(2,6-diethylphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-9-6-5-7-10(4-2)11(9)8-12(13)14/h5-7H,3-4,8H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLSPGZTNBGBID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100256-33-5 |

Source

|

| Record name | 2-(2,6-diethylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2922998.png)

![4-Methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2923004.png)

![N-(4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2923006.png)

![Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2923010.png)

![2,6-difluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2923011.png)

![3-[(2,4-dichloroanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2923012.png)

![3-({[(Tert-butoxy)carbonyl]amino}methyl)oxolane-2-carboxylic acid](/img/structure/B2923013.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-(2-chlorophenyl)ethanone](/img/structure/B2923015.png)

![3-[(4-Fluorophenyl)thio]propan-1-amine hydrochloride](/img/structure/B2923019.png)

![N-(4-acetamidophenyl)-2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2923021.png)